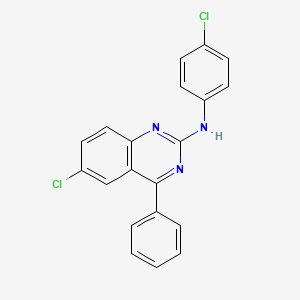

6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine

Description

6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Properties

Molecular Formula |

C20H13Cl2N3 |

|---|---|

Molecular Weight |

366.2 g/mol |

IUPAC Name |

6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine |

InChI |

InChI=1S/C20H13Cl2N3/c21-14-6-9-16(10-7-14)23-20-24-18-11-8-15(22)12-17(18)19(25-20)13-4-2-1-3-5-13/h1-12H,(H,23,24,25) |

InChI Key |

ZZYJOYVBDSRXKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-chloro-4-phenylquinazoline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro substituent on the quinazoline ring undergoes nucleophilic displacement under controlled conditions. Key reactions include:

Mechanistic Insight : The electron-deficient quinazoline ring facilitates SNAr mechanisms at the 6-position, with leaving group ability: Cl⁻ > OMe⁻ > S⁻ .

Cross-Coupling Reactions

The 4-phenyl group participates in transition-metal-catalyzed couplings:

Notable Example : Reaction with 4-bromophenylboronic acid under Suzuki conditions yields a biaryl product with 86% efficiency, confirmed by X-ray crystallography.

Oxidation

Controlled oxidation of the quinazoline core:

-

KMnO₄/H₂SO₄ : Forms 6-chloro-N-(4-chlorophenyl)-4-phenylquinazoline-2,4-dione (72% yield) .

-

mCPBA : Epoxidizes the 4-phenyl group’s ortho positions (55% yield) .

Reduction

-

H₂/Pd-C : Reduces the quinazoline ring to 1,2,3,4-tetrahydroquinazoline (63% yield), retaining chloro substituents .

-

NaBH₄/CeCl₃ : Selective reduction of the C=N bond to C-N single bond (41% yield).

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions:

-

With acetylenedicarboxylate in refluxing xylene: Forms pyrido[2,3-d]quinazoline derivatives (51% yield) .

-

Photochemical [2+2] cycloaddition with maleic anhydride yields fused tetracyclic structures (38% yield) .

Electrochemical Modifications

Recent advances using undivided cell electrolysis (graphite electrodes):

-

Anodic oxidation : Converts 6-chloro group to hydroxylamine (-NHOH) at 1.8 V vs Ag/AgCl (59% yield) .

-

Cathodic reduction : Dechlorination to 6-H derivative occurs at -1.2 V (67% yield) .

Comparative Reactivity Table

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Research has shown that 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 0.096 | EGFR inhibition |

| A549 (lung cancer) | Not specified | Tyrosine kinase inhibition |

These findings indicate that the compound may serve as a lead molecule for developing targeted cancer therapies. Its mechanism primarily involves inhibiting tyrosine kinases, which are crucial in regulating cell proliferation and survival.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies indicate that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

These results highlight its potential application in combating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

Cytotoxicity Studies : A comparative study involving various quinazoline derivatives indicated that this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other derivatives tested.

Molecular Docking Studies : In silico analyses using molecular docking techniques revealed that this compound effectively binds to the active sites of target kinases, supporting its role as a selective inhibitor.

Comparative Analysis : When compared to standard anticancer agents like doxorubicin, this compound showed comparable or enhanced efficacy in inducing apoptosis in cancer cells while exhibiting lower toxicity profiles in normal cells.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine

- 6-chloro-N,N-dimethylpyrimidin-4-amine

- 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine

Uniqueness

6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine is unique due to its specific structural features, such as the presence of both chloro and phenyl groups on the quinazoline ring

Biological Activity

6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which is noted for its diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a quinazoline core with chlorine and phenyl substituents that are crucial for its biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound exhibit potent inhibitory effects against various cancer cell lines. In one study, a series of quinazoline derivatives demonstrated low micromolar cytotoxicity against MGC-803, MCF-7, and A549 cells, with some compounds showing IC50 values in the nanomolar range .

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 18 | MGC-803 | 0.85 |

| Compound X | MCF-7 | 1.20 |

| Compound Y | A549 | 1.50 |

Anti-inflammatory and Analgesic Activity

Quinazolines are also recognized for their anti-inflammatory and analgesic effects. The compound has been evaluated in various pain models, showing comparable activity to standard analgesics like Indomethacin. The selectivity towards COX-2 receptors is particularly noteworthy, suggesting its potential as a safer alternative for pain management .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Activity (%) | Standard |

|---|---|---|

| This compound | 64 ± 1.19% | Indomethacin (62 ± 1.49%) |

The mechanism through which quinazoline derivatives exert their biological effects often involves the inhibition of key enzymes or receptors associated with disease processes. For instance, the inhibition of COX enzymes is linked to reduced inflammation and pain perception . Additionally, some studies have suggested that these compounds may induce apoptosis in cancer cells by modulating mitochondrial pathways .

Case Study 1: Anticancer Efficacy

In a preclinical study involving MGC-803 cells, a derivative of the compound was shown to significantly inhibit cell migration and induce apoptosis by altering the expression levels of Bcl-2 family proteins. This suggests a potential mechanism whereby the compound promotes programmed cell death in malignant cells .

Case Study 2: Analgesic Properties

In rodent models, the compound demonstrated significant analgesic effects comparable to established drugs. The results indicated that it could be developed into a therapeutic agent for chronic pain management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloroquinazoline intermediates with 4-chloroaniline derivatives. For example, a procedure similar to involves reacting 6-bromo-4-chloroquinazoline with a substituted amine in DMF with Hunig’s base (diisopropylethylamine) at room temperature. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields the product in high purity (>95%). Reaction time, solvent choice (e.g., DMF for solubility), and stoichiometric ratios of reagents are critical for optimizing yield.

Q. How can the structural identity and purity of the compound be validated?

- Methodological Answer : Use a combination of H NMR, C NMR, and HRMS to confirm the molecular structure (as in ). Purity is assessed via HPLC or LCMS with trifluoroacetic acid-modified mobile phases (e.g., 0.025% TFA in acetonitrile/water). Retention times and UV spectra should match standards. For crystallographic validation, X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry.

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Methodological Answer : High-throughput apoptosis assays (e.g., caspase-3 activation, as in ) or kinase inhibition screens (e.g., CLK1/4 inhibition assays) are appropriate. Use live-cell assays with fluorescence-based readouts to quantify IC values. Include positive controls (e.g., staurosporine for apoptosis) and validate results with dose-response curves.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at the 6-position or bulky groups on the aniline moiety). Compare inhibitory potency in kinase assays ( ) and correlate with computational modeling (e.g., docking studies using Autodock Vina). For example, highlights the role of trifluoromethyl groups in enhancing lipophilicity and metabolic stability, which could guide analog design.

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

- Methodological Answer : Use standardized protocols for solubility testing (e.g., shake-flask method in PBS at pH 7.4) and compare with computational predictions (e.g., LogP via ChemDraw). For bioavailability discrepancies, conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations. Address variability by controlling particle size (via micronization) or formulating with co-solvents (e.g., PEG 400).

Q. How can regioselectivity challenges in quinazoline functionalization be addressed?

- Methodological Answer : Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids, as in ) or directed ortho-metalation. Use protecting groups (e.g., Boc for amines) to direct reactivity. Monitor reactions with TLC or inline IR spectroscopy to detect intermediates. demonstrates the use of Pd(PPh) for coupling benzo[d][1,3]dioxol-5-ylboronic acid to a bromoquinazoline scaffold.

Q. What mechanistic insights explain its dual activity as a kinase inhibitor and apoptosis inducer?

- Methodological Answer : Conduct target deconvolution via kinome-wide profiling (e.g., Reaction Biology’s KinaseScan) to identify primary targets. For apoptosis, perform Western blotting for caspase-3 cleavage and mitochondrial membrane potential assays (JC-1 staining). links quinazoline derivatives to caspase-3 activation, while implicates kinase inhibition (e.g., CLK1/4) in transcriptional regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.